molecular formula C11H7FN2O2 B12087512 5-(3-Fluorophenyl)pyrazine-2-carboxylic acid

5-(3-Fluorophenyl)pyrazine-2-carboxylic acid

Cat. No.: B12087512
M. Wt: 218.18 g/mol
InChI Key: PWQXZIWHWQYFCI-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)pyrazine-2-carboxylic acid is an organic compound that belongs to the class of pyrazine derivatives It features a pyrazine ring substituted with a 3-fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)pyrazine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(3-Fluorophenyl)pyrazine-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

    Pyrazine-2-carboxylic acid: Lacks the 3-fluorophenyl group, resulting in different chemical and biological properties.

    3-Fluorophenylpyrazine:

Uniqueness: 5-(3-Fluorophenyl)pyrazine-2-carboxylic acid is unique due to the presence of both the 3-fluorophenyl group and the carboxylic acid group, which confer distinct chemical reactivity and potential for diverse applications .

Biological Activity

5-(3-Fluorophenyl)pyrazine-2-carboxylic acid is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. Characterized by a pyrazine ring substituted with a carboxylic acid group and a 3-fluorophenyl group, this compound exhibits various biological activities, including antimicrobial and anticancer properties. Its molecular formula is C10H8F N2O2, with a molecular weight of approximately 196.18 g/mol.

Structural Characteristics

The compound's structure is pivotal to its biological activity. The pyrazine core contains two nitrogen atoms at positions 1 and 4, while the carboxylic acid group is located at position 2 and the 3-fluorophenyl group at position 5. This specific substitution pattern influences the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Property Details
Molecular Formula C10H8FN2O2
Molecular Weight 196.18 g/mol
IUPAC Name This compound

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In studies involving synthesized derivatives of pyrazine-2-carboxylic acids, compounds similar to this one demonstrated significant inhibition against clinical isolates such as E. coli and P. aeruginosa . The presence of the fluorinated phenyl group may enhance its efficacy by improving binding interactions with microbial targets.

The biological activity of this compound can be attributed to its interaction with various biological macromolecules. Techniques such as molecular docking studies suggest that it may inhibit enzymes involved in critical cellular processes, thereby exerting its antimicrobial and anticancer effects .

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazine derivatives:

  • Antimicrobial Evaluation : A study synthesized various pyrazine derivatives, including those structurally related to this compound, and evaluated their antimicrobial properties using agar well diffusion methods. The results indicated that certain derivatives exhibited good antimicrobial activity against multiple bacterial strains .
  • Antioxidant Activity : Some derivatives demonstrated antioxidant properties through assays such as ABTS and DPPH methods, suggesting that modifications on the pyrazine ring could enhance bioactivity .
  • Molecular Docking Studies : Investigations into the binding affinities of these compounds revealed that some exhibited strong inhibition against GlcN-6-P synthase, which correlates with their antibacterial activity .

Comparative Analysis

The biological activity of this compound can be compared with other structurally similar compounds:

Compound Name Structure Features Biological Activity
5-(Trifluoromethyl)pyrazine-2-carboxylic acidContains trifluoromethyl groupEnhanced lipophilicity; potential bioactivity
5-(4-Chlorophenyl)pyrazine-2-carboxylic acidSubstituted with chlorineDifferent electronic properties affecting reactivity
5-(4-Nitrophenyl)pyrazine-2-carboxylic acidContains nitro groupKnown for strong electron-withdrawing effects

Properties

Molecular Formula

C11H7FN2O2

Molecular Weight

218.18 g/mol

IUPAC Name

5-(3-fluorophenyl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C11H7FN2O2/c12-8-3-1-2-7(4-8)9-5-14-10(6-13-9)11(15)16/h1-6H,(H,15,16)

InChI Key

PWQXZIWHWQYFCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=C(C=N2)C(=O)O

Origin of Product

United States

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